molecular formula C13H17F3N2 B2735259 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine CAS No. 1779132-65-8

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

Cat. No.: B2735259
CAS No.: 1779132-65-8
M. Wt: 258.288
InChI Key: BHNSKYOJQOEVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine is an organic compound that features a piperidine ring substituted with a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzylamine and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

    Catalysts and Solvents: The choice of catalysts and solvents is crucial for optimizing the reaction conditions and ensuring high yield.

    Purification and Isolation: Industrial purification methods may include distillation, crystallization, and advanced chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Agrochemicals: The compound has applications in the development of agrochemicals for pest control and plant protection.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: A related compound with similar structural features but lacking the piperidine ring.

    Piperidine Derivatives: Compounds with a piperidine ring but different substituents on the benzyl group.

Uniqueness

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine is unique due to the presence of both the trifluoromethylbenzyl group and the piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-12(17)5-7-18-8-6-12/h1-4,18H,5-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNSKYOJQOEVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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